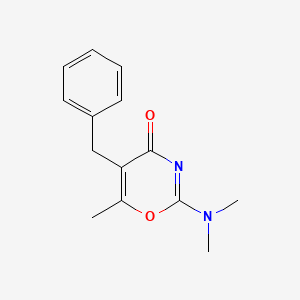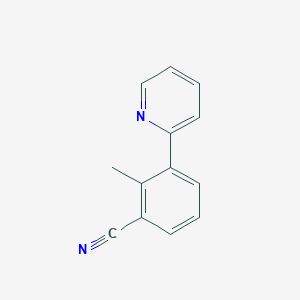
6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione is a chemical compound known for its unique structure and properties It belongs to the class of naphthoquinones, which are compounds characterized by a naphthalene ring system with two ketone substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione typically involves the reaction of hexanoic acid with a suitable naphthoquinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the acylation process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, resulting in dihydroxy derivatives.
Substitution: The hydroxyl groups on the naphthalene ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.
Applications De Recherche Scientifique
6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in redox reactions, which can affect cellular processes. Its ability to form reactive oxygen species (ROS) may contribute to its biological activity, including antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6,8-Tetrahydroxynaphthalene: A related compound with similar hydroxyl substitutions on the naphthalene ring.
2,5,7,8-Tetrahydroxynaphthalene-1,4-dione: Another naphthoquinone derivative with different substitution patterns.
Uniqueness
6-Hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione is unique due to its hexanoyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90937-14-7 |
|---|---|
Formule moléculaire |
C16H16O7 |
Poids moléculaire |
320.29 g/mol |
Nom IUPAC |
6-hexanoyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C16H16O7/c1-2-3-4-5-7(17)11-14(21)10-8(18)6-9(19)13(20)12(10)16(23)15(11)22/h6,18,21-23H,2-5H2,1H3 |
Clé InChI |
BELSQXZRNRCYGF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C1=C(C2=C(C(=C1O)O)C(=O)C(=O)C=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14375727.png)
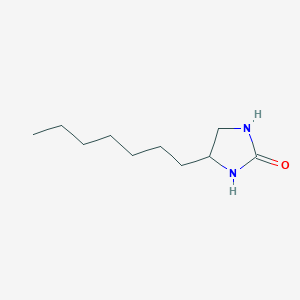
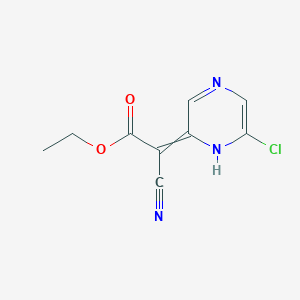

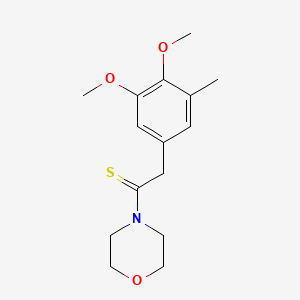
![5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14375746.png)
![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)

![N-[3-(3-Chloropropyl)-1-methyl-1H-indol-2-yl]-2-methoxybenzamide](/img/structure/B14375756.png)

